(S)-2-Hydroxysuccinic Acid Methyl Ester
Overview
Description
Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxysuccinic Acid Methyl Ester typically involves the esterification of (S)-2-hydroxysuccinic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
(S)-2-Hydroxysuccinic Acid+MethanolH2SO4(S)-2-Hydroxysuccinic Acid Methyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxysuccinic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (S)-2-hydroxysuccinic acid and methanol in the presence of an acid or base.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a keto ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: (S)-2-Hydroxysuccinic acid and methanol.
Oxidation: Keto ester.
Reduction: Corresponding alcohol.
Scientific Research Applications
(S)-2-Hydroxysuccinic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and biodegradable polymers.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxysuccinic Acid Methyl Ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The ester group can undergo hydrolysis to release the active (S)-2-hydroxysuccinic acid, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-Hydroxybutanoate: The enantiomer of (S)-2-Hydroxysuccinic Acid Methyl Ester, with similar chemical properties but different biological activities.
Ethyl (S)-2-Hydroxybutanoate: An ester with a similar structure but an ethyl group instead of a methyl group.
Methyl 3-Hydroxybutanoate: A structural isomer with the hydroxyl group on the third carbon instead of the second.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different interactions with biological molecules compared to its enantiomer or structural isomers. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSODCRZYKSCLO-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566614 | |
Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66212-45-1 | |
Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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